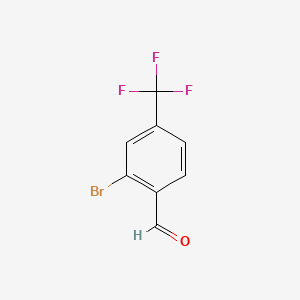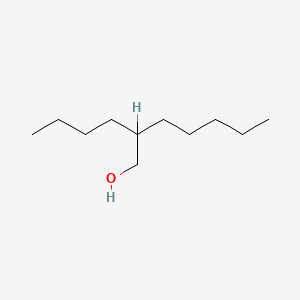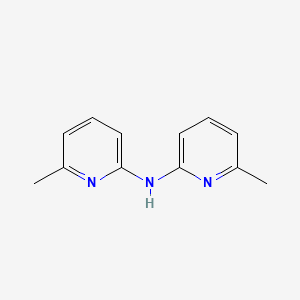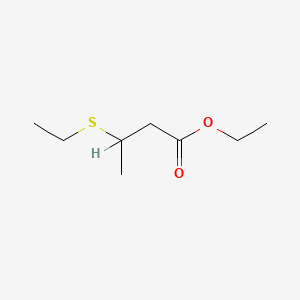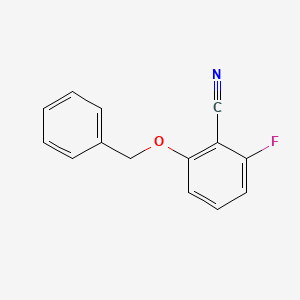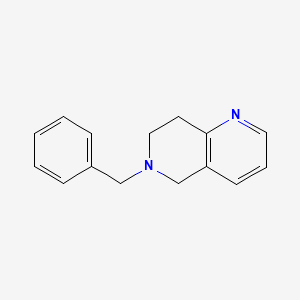
6-Benzyl-5,6,7,8-tetrahydro-1,6-Naphthyridin
Übersicht
Beschreibung
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is an organic compound belonging to the naphthyridine family. It is an aromatic heterocyclic compound containing both nitrogen and carbon atoms. This compound has been studied extensively in recent years due to its potential applications in a variety of scientific research fields, such as medicinal chemistry, pharmacology, and biochemistry. This article will provide an overview of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine, including its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Anticancer-Forschung
6-Benzyl-5,6,7,8-tetrahydro-1,6-Naphthyridin: wurde auf sein Potenzial in der Krebstherapie untersucht. Die Struktur-Aktivitäts-Beziehung (SAR) und molekulare Modellierungsstudien legen nahe, dass Derivate von 1,6-Naphthyridinen vielversprechende Antikrebsaktivitäten aufweisen . Forscher haben verschiedene funktionalisierte 1,6-Naphthyridine synthetisiert, um ihre Wirksamkeit gegen verschiedene Krebszelllinien zu untersuchen, mit dem Ziel, neue Chemotherapeutika zu entwickeln.
Anti-HIV-Therapie
Die Verbindung zeigt auch vielversprechende Ergebnisse in der Anti-HIV-Therapie. Ihr pharmakologisches Profil umfasst Aktivität gegen das humane Immundefizienzvirus (HIV), was ein wichtiger Schwerpunkt bei der Suche nach neuen Behandlungen für AIDS ist . Die Fähigkeit, die HIV-Replikation zu hemmen, macht sie zu einem wertvollen Kandidaten für die weitere Medikamentenentwicklung.
Antimikrobielle Anwendungen
Als antimikrobielles Mittel könnte This compound zur Entwicklung neuer Antibiotika beitragen. Seine Wirksamkeit gegen eine Vielzahl von mikrobiellen Krankheitserregern wird derzeit untersucht, was zu neuartigen Behandlungen für bakterielle Infektionen führen könnte .
Analgetische Eigenschaften
Die analgetischen Eigenschaften dieser Verbindung werden derzeit untersucht, um die Schmerzbehandlung zu verbessern. Ihr Potenzial, als Schmerzmittel zu wirken, könnte sie zu einem Bestandteil neuer analgetischer Arzneimittelformulierungen machen und eine Alternative zu aktuellen Schmerzmitteln bieten .
Entzündungshemmende Aktivität
Entzündung ist eine häufige physiologische Reaktion auf verschiedene Krankheiten, und This compound hat entzündungshemmende Aktivität gezeigt. Diese Eigenschaft ist besonders relevant bei der Behandlung chronischer Entzündungskrankheiten .
Antioxidative Wirkungen
Die antioxidativen Wirkungen dieser Verbindung sind vorteilhaft bei der Bekämpfung von oxidativem Stress, der bei vielen Krankheiten, einschließlich neurodegenerativer Erkrankungen, eine Rolle spielt. Durch die Neutralisierung von freien Radikalen könnte es dazu beitragen, das Fortschreiten solcher Erkrankungen zu verhindern oder zu verlangsamen .
Neuroprotektive Wirkungen
Es gibt Hinweise darauf, dass This compound neuroprotektive Wirkungen hat. Es wurde auf seine Fähigkeit untersucht, die Phosphodiesterase 2 (PDE2) zu hemmen, die eine Rolle bei kognitiven Prozessen spielt. Die Hemmung von PDE2 kann möglicherweise zur Behandlung neurodegenerativer Erkrankungen eingesetzt werden .
Chemische Synthese und Reaktivität
Die Reaktivität der Verbindung macht sie zu einem wertvollen Werkzeug in der chemischen Synthese. Sie kann verwendet werden, um eine Vielzahl von funktionalisierten Molekülen zu erzeugen, die dann in verschiedenen Bereichen der Chemie und Pharmakologie eingesetzt werden können .
Wirkmechanismus
Target of Action
The primary target of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase . This target is an attractive one for antiviral chemotherapy .
Mode of Action
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine interacts with its target by binding to the allosteric LEDGF/p75-binding site on HIV-1 integrase . This interaction can lead to changes in the activity of the HIV-1 integrase, potentially inhibiting the replication of the HIV-1 virus .
Biochemical Pathways
It is known that the compound’s interaction with hiv-1 integrase can disrupt the normal function of this enzyme, which plays a crucial role in the replication of the hiv-1 virus .
Result of Action
The molecular and cellular effects of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine’s action are primarily related to its potential antiviral activity. By targeting and interacting with HIV-1 integrase, the compound could inhibit the replication of the HIV-1 virus .
Zukünftige Richtungen
The potential applications of “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine” in medicinal chemistry, particularly as a RORγt inverse agonist, make it a promising area for future research . Further studies could focus on optimizing its synthesis and exploring its potential therapeutic effects in various immune diseases .
Biochemische Analyse
Biochemical Properties
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, an enzyme critical for HIV replication . This interaction inhibits the integrase enzyme, thereby preventing the integration of viral DNA into the host genome.
Cellular Effects
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine affects various cellular processes and cell types. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, functionalized 1,6-naphthyridines, including 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine, exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis . These compounds can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific sites on target enzymes, such as the LEDGF/p75-binding site on HIV-1 integrase, leading to enzyme inhibition . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is stable under specific conditions, such as being sealed in a dry environment at 2-8°C . Its stability may vary under different experimental conditions, affecting its efficacy and potency over time.
Dosage Effects in Animal Models
The effects of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or antiviral activity. At higher doses, it may cause toxic or adverse effects. For instance, derivatives of 1,6-naphthyridines have been shown to inhibit the growth of cancer cells at specific concentrations, but higher doses may lead to cytotoxicity and adverse reactions .
Metabolic Pathways
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. The metabolic pathways of 1,6-naphthyridines, including 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine, are critical for understanding their pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, 1,6-naphthyridine derivatives have been shown to accumulate in cancer cells, enhancing their therapeutic efficacy .
Subcellular Localization
The subcellular localization of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
6-benzyl-7,8-dihydro-5H-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-5-13(6-3-1)11-17-10-8-15-14(12-17)7-4-9-16-15/h1-7,9H,8,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXKXWUYFHASPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226458 | |
| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75510-02-0 | |
| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075510020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

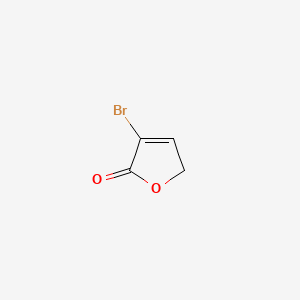
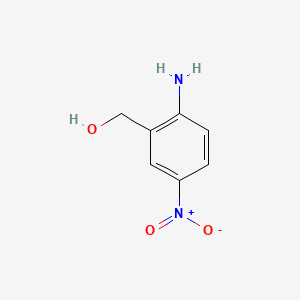
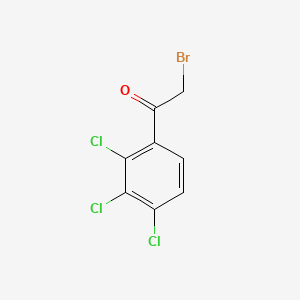
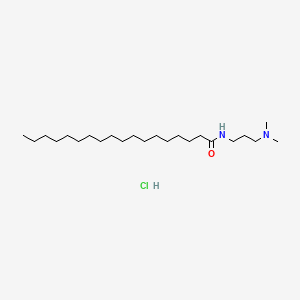
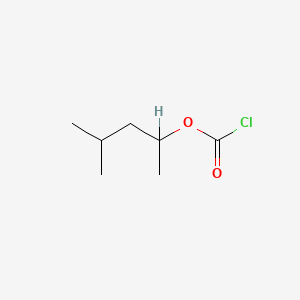
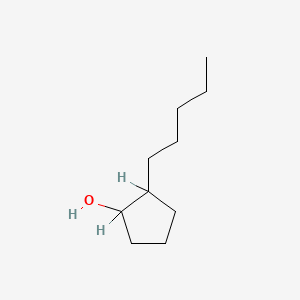
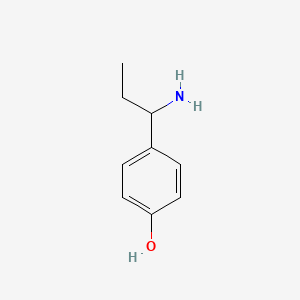
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)
